molecular formula C9H15ClN2S B15297318 N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride CAS No. 2901101-97-9

N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride

Cat. No.: B15297318
CAS No.: 2901101-97-9
M. Wt: 218.75 g/mol
InChI Key: FSWXNYRMSNLOMO-UHFFFAOYSA-N
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Description

N-[(1,3-Thiazol-5-yl)methyl]cyclopentanamine hydrochloride is a synthetic organic compound featuring a cyclopentane ring linked via a methylene group to a 1,3-thiazol-5-yl heterocycle, with a hydrochloride salt form. The thiazole ring, containing sulfur and nitrogen, contributes to its electronic and hydrogen-bonding properties, while the cyclopentane moiety provides conformational flexibility.

Properties

CAS No.

2901101-97-9

Molecular Formula

C9H15ClN2S

Molecular Weight

218.75 g/mol

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)cyclopentanamine;hydrochloride

InChI

InChI=1S/C9H14N2S.ClH/c1-2-4-8(3-1)11-6-9-5-10-7-12-9;/h5,7-8,11H,1-4,6H2;1H

InChI Key

FSWXNYRMSNLOMO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CN=CS2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of thiazole derivatives, including N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride, often employs continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of this compound likely involves:

  • Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis (reaction of α-haloketones with thioamides) .

  • Step 2 : Functionalization at the thiazole C5 position (electrophilic substitution) with a chloromethyl group under mild bromination or alkylation conditions .

  • Step 3 : Nucleophilic substitution of the chloromethyl intermediate with cyclopentanamine, followed by hydrochloride salt formation.

Key Challenges :

  • Steric hindrance from the cyclopentane ring may reduce reaction efficiency during coupling steps.

  • Over-oxidation of the thiazole sulfur atom is a potential side reaction .

Thiazole Ring Reactivity

The 1,3-thiazol-5-yl group exhibits distinct reactivity patterns:

Reaction Type Conditions Outcome Mechanistic Notes
Electrophilic Substitution Bromine in acetic acid (activating groups required)Substitution at C5Limited by electron-withdrawing effects of adjacent nitrogen
Oxidation mCPBA or hypofluorous acidThiazole N-oxide formationSulfur oxidation competes, forming non-aromatic sulfoxides
Cycloaddition DMAD (110°C)Pyridine derivatives via [2+2] adductsHigh thermal stability of thiazole necessitates elevated temperatures

Amine Group Reactivity

The primary amine (cyclopentanamine) and its hydrochloride salt participate in:

Reaction Reagents Product Applications
Acylation Acetic anhydrideN-Acetylated derivativeProdrug development
Alkylation Alkyl halidesSecondary/tertiary aminesFunctional group diversification
Schiff Base Formation Aldehydes/ketonesImine derivativesCatalyst or ligand design

Acid-Base Behavior :

  • The hydrochloride salt dissociates in aqueous media, enhancing solubility for biological assays .

  • Freebase form (pH > 10) enables nucleophilic reactions at the amine.

Cyclopentane Ring Modifications

The cyclopentane moiety may undergo:

  • Ring-Opening : Under strong acidic conditions (e.g., HBr/HOAc), forming linear amines.

  • Functionalization : Friedel-Crafts alkylation or radical reactions at the bridgehead C-H bonds .

Steric Considerations :

  • Substituents on the cyclopentane ring influence reaction rates in thiazole-adjacent positions.

Stability and Degradation Pathways

  • Thermal Decomposition : Above 200°C, the hydrochloride salt releases HCl, yielding a freebase thiazole-cyclopentane adduct.

  • Photodegradation : UV exposure induces C-S bond cleavage in the thiazole ring, forming mercaptan byproducts .

Comparative Reactivity Table

Feature N-[(1,3-Thiazol-5-yl)methyl]cyclopentanamine Analogous Compound (Cyclobutane Derivative)
Amine pKa ~8.5 (freebase)~9.1 (freebase)
Thiazole Oxidation Rate Moderate (t<sub>1/2</sub> = 2 h with mCPBA)Slow (t<sub>1/2</sub> = 4 h)
Solubility in H<sub>2</sub>O 12 mg/mL (hydrochloride)8 mg/mL (hydrochloride)

Scientific Research Applications

N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and its closest analogs identified in the evidence:

Property N-[(1,3-Thiazol-5-yl)methyl]cyclopentanamine Hydrochloride N-(1,3-Thiazol-5-ylmethyl)cyclopropanamine Dihydrochloride N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine Hydrochloride
Core Structure Cyclopentane + thiazole Cyclopropane + thiazole Cyclobutane + oxadiazole
Heterocycle 1,3-Thiazole (S, N) 1,3-Thiazole (S, N) 1,2,4-Oxadiazole (O, N)
Salt Form Hydrochloride Dihydrochloride Hydrochloride
Molecular Formula (Calc.) C₉H₁₅N₂S·HCl C₇H₁₁N₂S·2HCl C₈H₁₅N₃O·HCl
Molecular Weight (Calc.) ~220.5 g/mol ~229.0 g/mol ~213.7 g/mol
Ring Strain Low (cyclopentane) High (cyclopropane) Moderate (cyclobutane)
Potential Solubility Moderate (hydrochloride salt) Higher (dihydrochloride salt) Moderate (hydrochloride salt)

Key Observations :

  • Heterocycle Differences : The thiazole’s sulfur atom may improve lipid solubility compared to the oxadiazole’s oxygen, which could influence membrane permeability .
  • Salt Forms : The dihydrochloride salt of the cyclopropane analog may enhance aqueous solubility, though its discontinued status limits practical applications .

Pharmacological and Functional Comparisons

MPEP (2-Methyl-6-(phenylethynyl)pyridine)

Though structurally distinct (pyridine core vs. thiazole), MPEP is a potent metabotropic glutamate receptor 5 (mGlu5) antagonist with demonstrated anxiolytic effects in rodents . If the target compound shares receptor targets, key contrasts include:

  • Side Effects : MPEP shows minimal sedation or psychotomimetic effects at therapeutic doses, a benchmark for CNS-targeted analogs .
Pyrazole Derivatives ()

These derivatives exhibit melting points of 123–183°C and yields of 60–71%, suggesting that the target compound’s synthesis (if similar) may require optimization for industrial scalability .

Biological Activity

N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound features a cyclopentanamine structure linked to a thiazole moiety. The synthesis of thiazole derivatives has been widely explored, often yielding compounds with diverse biological activities. The thiazole ring is known for its role in medicinal chemistry, serving as a scaffold for various drug candidates.

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that thiazole compounds exhibit structure-dependent antibacterial and antifungal activities. For instance, certain derivatives have demonstrated effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
3hE. faecium16 µg/mL
7Methicillin-resistant S. aureus8 µg/mL
9fDrug-resistant Candida32 µg/mL

These findings highlight the potential of thiazole derivatives in combating antibiotic resistance.

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies have reported that thiazole-containing compounds can induce apoptosis in various cancer cell lines. For example, compounds similar to N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine have been shown to enhance caspase activity in breast cancer cells (MDA-MB-231), indicating their potential as anticancer agents .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineEffect on Caspase Activity
7dMDA-MB-231Increased by 1.33 times at 10 µM
10cHepG2Induced apoptosis at 2.5 µM

Case Studies

A notable study explored the synthesis and evaluation of a series of thiazole derivatives including this compound. The results indicated that these compounds exhibited both antibacterial and anticancer properties, with specific modifications to the thiazole ring enhancing their efficacy .

Another investigation focused on the interaction of thiazole derivatives with P-glycoprotein (P-gp), a critical factor in drug resistance mechanisms. Compounds were found to stimulate ATPase activity in P-gp, suggesting their potential to reverse drug resistance in cancer therapy .

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